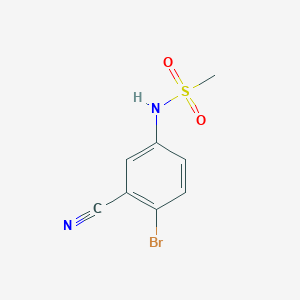

Tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate, commonly known as TBPBC, is an organic compound that has been widely studied for its unique properties. It is a colorless solid that has a melting point of 64-66°C and a boiling point of 168-170°C. It has a molecular weight of 285.24 g/mol and a molecular formula of C13H19BrN2O2. TBPBC is a type of tertiary amine and is used in a variety of applications, including as a catalyst in organic synthesis, a reagent in the synthesis of complex molecules, and a ligand for metal complexes.

Applications De Recherche Scientifique

Synthetic Routes and Catalytic Applications

- Graphical Synthetic Routes of Vandetanib : A study reviewed existing synthetic routes of vandetanib, an important pharmaceutical compound, and analyzed different synthetic routes for suitable industrial production. It was found that the compound tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate were key intermediates in a process that also involves substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution to give the title compound. This route was shown to be more favorable, yielding higher and offering greater commercial value for manufacturing scale (W. Mi, 2015).

Biodegradation and Environmental Fate

- Decomposition of Methyl Tert-Butyl Ether : Research into the decomposition of methyl tert-butyl ether (MTBE), which is used as an oxygenate and octane enhancer in gasoline, has shown that adding hydrogen in a cold plasma reactor can be an effective method for its decomposition and conversion into less harmful substances. This study highlights the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE, suggesting a potential application for similar compounds (L. Hsieh et al., 2011).

Environmental Pollution and Ecotoxicity

- Environmental Water Pollution : 4-tert-Octylphenol, a compound structurally related to the tert-butyl group, has been reviewed for its environmental presence, pollution potential, and ecotoxicity. The review concluded that inadequate knowledge of its endocrine activities impedes understanding of its toxicity, which could frustrate efforts to eliminate the compound from the environment. This indicates a need for further research into similar compounds to better understand their environmental impacts (L. Olaniyan et al., 2020).

Synthesis and Chemical Properties

- Selective Organic Synthesis : A review of metal cation-exchanged clay catalysts for organic synthesis discussed various applications, including the synthesis of compounds with tert-butyl groups. The use of these catalysts for reactions such as the Friedel-Crafts alkylation, rearrangement of alkyl phenyl ethers, and aromatic alkylation highlights the versatility and potential of tert-butyl-containing compounds in organic synthesis (Jun-ichi Tateiwa & S. Uemura, 1997).

Propriétés

IUPAC Name |

tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN4O2/c1-14(2,3)22-13(21)19-8-5-15(4-7-17,6-9-19)20-11-12(16)10-18-20/h10-11H,4-6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLCAJAIDYAONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC#N)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

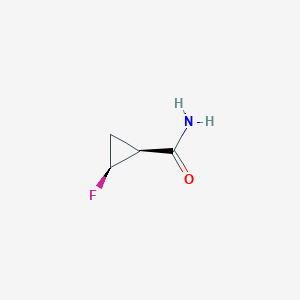

![Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B1403075.png)

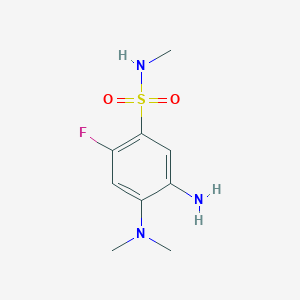

![[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol](/img/structure/B1403080.png)

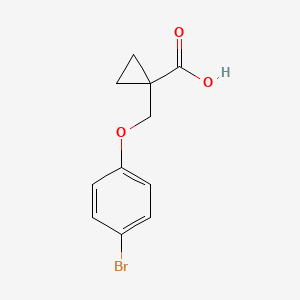

![Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1403085.png)

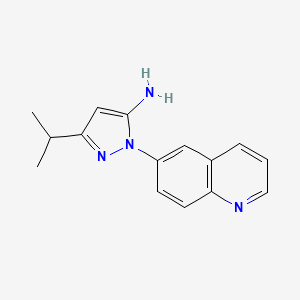

![5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403088.png)